2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a combination of oxadiazole, thiazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone. The final step involves coupling the oxadiazole and thiazole intermediates with an acetamide derivative under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole or thiazole rings, potentially leading to ring opening or hydrogenation.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the heterocyclic moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to partially or fully hydrogenated derivatives .
Scientific Research Applications
2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its potential electronic properties make it of interest for the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole core and have similar chemical properties.
Thiazole-based compounds: Compounds with thiazole rings often exhibit similar reactivity and biological activity.
Acetamide derivatives: These compounds can have similar pharmacological profiles due to the presence of the acetamide group.
Uniqueness
The uniqueness of 2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C21H18N4O3S2 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H18N4O3S2/c1-27-16-9-7-14(8-10-16)11-19-24-25-21(28-19)30-13-18(26)23-20-22-17(12-29-20)15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3,(H,22,23,26) |
InChI Key |
GKLITLDOZOJUFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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